molecular formula C8H9IN2S B2826555 2-(methylthio)-1H-benzo[d]imidazole hydroiodide CAS No. 35109-46-7

2-(methylthio)-1H-benzo[d]imidazole hydroiodide

Cat. No.: B2826555
CAS No.: 35109-46-7
M. Wt: 292.14
InChI Key: XMIIDHAOSDKTQN-UHFFFAOYSA-N
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Description

2-(Methylthio)-1H-benzo[d]imidazole hydroiodide is a chemical compound known for its unique structure and properties It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylthio)-1H-benzo[d]imidazole hydroiodide typically involves the reaction of benzimidazole with methylthiol in the presence of an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Benzimidazole+Methylthiol+Iodinating Agent2-(Methylthio)-1H-benzo[d]imidazole Hydroiodide\text{Benzimidazole} + \text{Methylthiol} + \text{Iodinating Agent} \rightarrow \text{this compound} Benzimidazole+Methylthiol+Iodinating Agent→2-(Methylthio)-1H-benzo[d]imidazole Hydroiodide

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through recrystallization or other suitable methods to achieve high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methylthio group is oxidized to form sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can convert the hydroiodide ion to iodide, altering the compound’s properties.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Sulfoxide, sulfone derivatives.

    Reduction Products: Iodide derivatives.

    Substitution Products: Compounds with various functional groups replacing the methylthio group.

Scientific Research Applications

2-(Methylthio)-1H-benzo[d]imidazole hydroiodide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(methylthio)-1H-benzo[d]imidazole hydroiodide involves its interaction with molecular targets in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the methylthio group and the hydroiodide ion can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Methylthio-2-imidazoline Hydroiodide: Shares the methylthio group and hydroiodide ion but differs in the core structure.

    Benzimidazole Derivatives: Compounds with similar benzimidazole core but different substituents.

Uniqueness: 2-(Methylthio)-1H-benzo[d]imidazole hydroiodide is unique due to the combination of the benzimidazole core with the methylthio group and hydroiodide ion. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methylsulfanyl-1H-benzimidazole;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S.HI/c1-11-8-9-6-4-2-3-5-7(6)10-8;/h2-5H,1H3,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIIDHAOSDKTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2N1.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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